molecular formula C17H16N2O2 B14305780 3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 112169-80-9

3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B14305780
CAS No.: 112169-80-9
M. Wt: 280.32 g/mol
InChI Key: HGNDTNVIEYOJAW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-oxoindoline with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxamide
  • N-Phenyl-2,3-dihydro-1H-indole-1-carboxamide
  • 2-Oxo-2,3-dihydro-1H-indole-1-carboxamide

Uniqueness

3,3-Dimethyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-1-carboxamide is unique due to the presence of both the dimethyl and phenyl groups, which can enhance its biological activity and selectivity. The combination of these functional groups allows for more specific interactions with molecular targets, potentially leading to improved therapeutic effects .

Properties

CAS No.

112169-80-9

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3,3-dimethyl-2-oxo-N-phenylindole-1-carboxamide

InChI

InChI=1S/C17H16N2O2/c1-17(2)13-10-6-7-11-14(13)19(15(17)20)16(21)18-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,18,21)

InChI Key

HGNDTNVIEYOJAW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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